molecular formula C3H2N4O4 B1417486 5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid CAS No. 21732-99-0

5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid

Cat. No. B1417486
CAS RN: 21732-99-0
M. Wt: 158.07 g/mol
InChI Key: GCVZEDOKZHWNLP-UHFFFAOYSA-N
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Description

5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid is a nitrogenous heterocyclic compound . It is a low sensitive and thermally stable high energetic material containing a heterocyclic ring .


Synthesis Analysis

The synthesis of 5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid involves various routes . The synthesis process has been carried out to enhance the thermal stability, burn rate, insensitivity to external force, and to synthesize new energetic materials with enhanced properties .


Molecular Structure Analysis

The molecular formula of 5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid is C3H2N4O4 . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .


Physical And Chemical Properties Analysis

5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid is a low sensitive and thermally stable high energetic material . It can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

Scientific Research Applications

Energetic Material Applications

5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid, commonly referred to in literature as NTO, has been extensively studied for its applications as a high-energetic material. Research has delved into its crystal structure, thermolysis, and potential uses in energetic formulations due to its reduced sensitivity, better thermal stability, and high performance. NTO's significance lies in its potential to replace current energetic ingredients, offering a balance of performance and safety. Various synthesis strategies and the modification of its particle morphology and sizes have been explored to enhance its insensitivity and performance, making it a viable candidate for efficient energetic formulations in military and space applications (Singh & Felix, 2003); (Hanafi et al., 2019).

Corrosion Inhibition

The derivatives of 1,2,4-triazole, including 5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid, have found applications as corrosion inhibitors for metal surfaces. These compounds, especially when engineered as part of 1,4-disubstituted 1,2,3-triazole derivatives, exhibit good efficiency in protecting metals and their alloys in various aggressive media. Their mechanism of action typically involves the formation of a protective layer on the metal surface, which is chemically bonded and reduces corrosion rates. This application is particularly relevant in industrial processes where metal components are exposed to harsh conditions, showcasing the versatility of 1,2,4-triazole derivatives beyond their pharmacological and energetic material applications (Hrimla et al., 2021).

Safety And Hazards

While specific safety and hazards information for 5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid is not available, it’s important to avoid ingestion and inhalation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-nitro-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-2(9)1-4-3(6-5-1)7(10)11/h(H,8,9)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVZEDOKZHWNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid

CAS RN

21732-99-0
Record name 5-Nitro-1H-1,2,4-triazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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